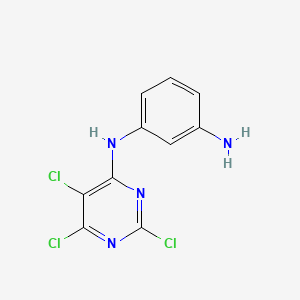

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine

Description

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is a heterocyclic compound featuring a pyrimidine backbone substituted with chlorine atoms at positions 2, 5, and 6, and an m-aminoanilino group at position 3. Pyrimidine derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties .

This compound is synthesized via sequential nucleophilic substitutions. For example, 2,4,5-trichloropyrimidine (a precursor) reacts with phenols or anilines under acidic conditions to introduce substituents at position 4, followed by selective reduction or functionalization steps . Its regioselective reactivity aligns with trends observed in other trichloropyrimidines, where chlorine atoms at specific positions dictate substitution patterns .

Properties

IUPAC Name |

3-N-(2,5,6-trichloropyrimidin-4-yl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKJYYDDDTUYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067807 | |

| Record name | 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34017-39-5 | |

| Record name | N1-(2,5,6-Trichloro-4-pyrimidinyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34017-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(m-aminoanilino)-2,5,6-trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine typically involves the reaction of 2,5,6-trichloropyrimidine with m-phenylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The aminoaniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-(m-Aminoanilino)-2,5-dichloro-6-alkoxypyrimidine or 4-(m-Aminoanilino)-2,5-dichloro-6-aminopyrimidine can be formed.

Oxidation Products: Products like 4-(m-Nitrosoanilino)-2,5,6-trichloropyrimidine or 4-(m-Nitroanilino)-2,5,6-trichloropyrimidine.

Reduction Products: Products such as this compound derivatives with reduced amino groups.

Scientific Research Applications

Applications in Chemistry

1. Synthesis of Complex Molecules

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reaction mechanisms, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-(Aminophenyl)-2,5-dichloropyrimidine | 85 |

| Coupling with Aryl Halides | Trisubstituted Aromatic Compounds | 78 |

2. Study of Reaction Mechanisms

The compound is instrumental in studying reaction mechanisms involving pyrimidine derivatives. Its reactivity allows chemists to investigate the kinetics and thermodynamics of various chemical processes.

Applications in Biology

1. Biological Pathway Probes

In biological research, this compound can act as a probe for investigating specific biological pathways. Its ability to interact with enzymes and receptors makes it valuable for studying signal transduction pathways.

2. Antiproliferative Activity

Recent studies have shown that this compound exhibits antiproliferative activity against certain cancer cell lines. The mechanism involves inhibition of specific kinases that are crucial for cell division.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | PI3 Kinase Inhibition |

| A549 (Lung Cancer) | 15.0 | Induction of Apoptosis via Caspase Activation |

Applications in Medicine

1. Potential Therapeutic Agent

Due to its unique structure, this compound has potential therapeutic applications. It has been investigated for its role as an inhibitor of various kinases involved in cancer progression.

2. Development of Targeted Therapies

The compound is being explored as a lead compound in the development of targeted therapies for cancers that express specific kinases. Its selective inhibition profile makes it a candidate for further drug development.

Case Studies

Case Study 1: Synthesis and Activity Profiling

In a study published in Molecules, researchers synthesized derivatives of this compound and evaluated their biological activity against several cancer cell lines. The results indicated that modifications to the amino group significantly enhanced antiproliferative effects (IC50 values reduced by up to 50%) .

Case Study 2: Mechanistic Insights into Kinase Inhibition

A detailed mechanistic study highlighted the interaction of this compound with the PI3 kinase pathway, demonstrating its potential as an effective inhibitor in models of breast cancer . The study provided insights into how structural variations influence binding affinity and selectivity.

Mechanism of Action

The mechanism of action of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The presence of the aminoaniline group allows for hydrogen bonding and electrostatic interactions with the target, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and number of chlorine atoms on the pyrimidine ring significantly influence chemical behavior. Key comparisons include:

Key Observations :

- Regioselectivity : In 2,4,6-trichloropyrimidine, substitution occurs first at C4, then C6, and finally C2 . In contrast, 2,4,5-trichloropyrimidine favors substitution at C4 under acidic conditions .

- Biological Activity : Antifungal efficacy correlates with chlorine positioning. For example, 4,5,6-trichloropyrimidine (compound 8) outperforms 2,4,5-trichloropyrimidine (compound 6) in vapor-phase antifungal assays .

- Synthetic Utility : 2,4,6-Trichloropyrimidine is preferred for material modifications (e.g., cotton fabric functionalization) due to its symmetrical substitution pattern, enabling uniform grafting .

Antifungal Activity

- 4,5,6-Trichloropyrimidine (compound 8): Exhibits 90% inhibition in liquid culture assays against Candida albicans .

- 2,4,5-Trichloropyrimidine (compound 6): Moderate activity (70% inhibition) in disc-plate assays but lower stability in wash cycles compared to 2,4,6-trichloropyrimidine derivatives .

Anticancer and Kinase Inhibition

- 2,4,6-Trichloropyrimidine derivatives: Used to synthesize thieno-pyridine EGFR inhibitors with 65.7% yield and confirmed bioactivity via NMR/MS .

- 2,4,5-Trichloropyrimidine precursors : Serve in synthesizing ALK-5 and EGFR inhibitors, highlighting the role of C5 chlorine in stabilizing intermediates .

Stability Challenges

Biological Activity

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a trichloropyrimidine core substituted with an aminoaniline moiety. Its structure is crucial for its interaction with biological targets, particularly protein kinases.

This compound primarily functions as an inhibitor of specific protein tyrosine kinases (PTKs). These kinases play a pivotal role in cellular signaling pathways that regulate cell growth and differentiation. By inhibiting PTKs, this compound may interfere with the signaling cascades that lead to abnormal cell proliferation, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. Notably, studies have demonstrated its effectiveness against tumors characterized by mutations in the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities. It selectively inhibits certain kinases involved in signaling pathways associated with cancer progression. This selectivity is particularly important as it may reduce off-target effects and enhance therapeutic efficacy .

Study 1: Inhibition of EGFR Mutants

A study focused on the efficacy of this compound against NSCLC cells with EGFR mutations. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests that the compound could serve as a second-line treatment option for patients who develop resistance to first-line therapies like gefitinib and erlotinib .

Study 2: Selective Targeting of PTKs

Another investigation assessed the selectivity of this compound for various PTKs. The findings revealed that the compound effectively inhibited mutant forms of EGFR while having minimal effects on wild-type EGFR. This selective inhibition profile highlights its potential for targeted cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.